

# Comparative Spectroscopic Analysis of **tert-Butyl Bromo-1H-indazole Carboxylate Isomers**

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## Compound of Interest

**Compound Name:** *tert-Butyl 4-bromo-1H-indazole-5-carboxylate*

**Cat. No.:** B598743

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A guide for researchers on the characterization of key heterocyclic building blocks.

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of functional groups, such as halogens and esters, on the indazole scaffold provides versatile handles for synthetic elaboration in drug discovery programs. This guide presents a comparative analysis of the spectroscopic data for **tert-butyl 4-bromo-1H-indazole-5-carboxylate** and its positional isomer, **tert-butyl 7-bromo-1H-indazole-1-carboxylate**. Understanding the distinct spectral signatures of these isomers is crucial for unambiguous characterization in a research and development setting.

## Spectroscopic Data Comparison

The positioning of the bromo and tert-butoxycarbonyl substituents on the indazole ring significantly influences the chemical environment of the protons and carbon atoms, leading to distinct shifts in their respective NMR spectra. Mass spectrometry further helps in confirming the molecular weight and fragmentation patterns. While complete, published experimental datasets for these specific compounds are not readily available in public databases, the following tables provide an overview of their key identification parameters.

Table 1: Comparison of Physical and Molecular Properties

Property	tert-Butyl 4-bromo-1H-indazole-5-carboxylate	tert-Butyl 7-bromo-1H-indazole-1-carboxylate
CAS Number	1203662-37-6 <a href="#">[1]</a> <a href="#">[2]</a>	1092352-37-8 <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a>	C <sub>12</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub> <a href="#">[3]</a>
Molecular Weight	297.15 g/mol <a href="#">[1]</a>	297.15 g/mol <a href="#">[3]</a>
Appearance	Solid <a href="#">[2]</a>	Solid <a href="#">[3]</a>

Note: Experimentally obtained <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry data for these compounds are not widely available in the public domain. The differentiation between these isomers would rely on the distinct aromatic proton splitting patterns and carbon chemical shifts resulting from the different substituent positions.

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of tert-butyl bromo-1H-indazole carboxylates, based on established chemical literature for similar structures.

### Synthesis: General Procedure for N-Boc Protection of a Bromo-1H-indazole

This protocol describes the addition of a tert-butoxycarbonyl (Boc) protecting group to the indazole nitrogen, a common step in the synthesis of such intermediates.

- **Dissolution:** Dissolve the starting bromo-1H-indazole (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base and Reagent:** Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents). To this mixture, add di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1–1.2 equivalents) portion-wise at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material

is consumed (typically 2-4 hours).

- Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tert-butyl bromo-1H-indazole-carboxylate.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

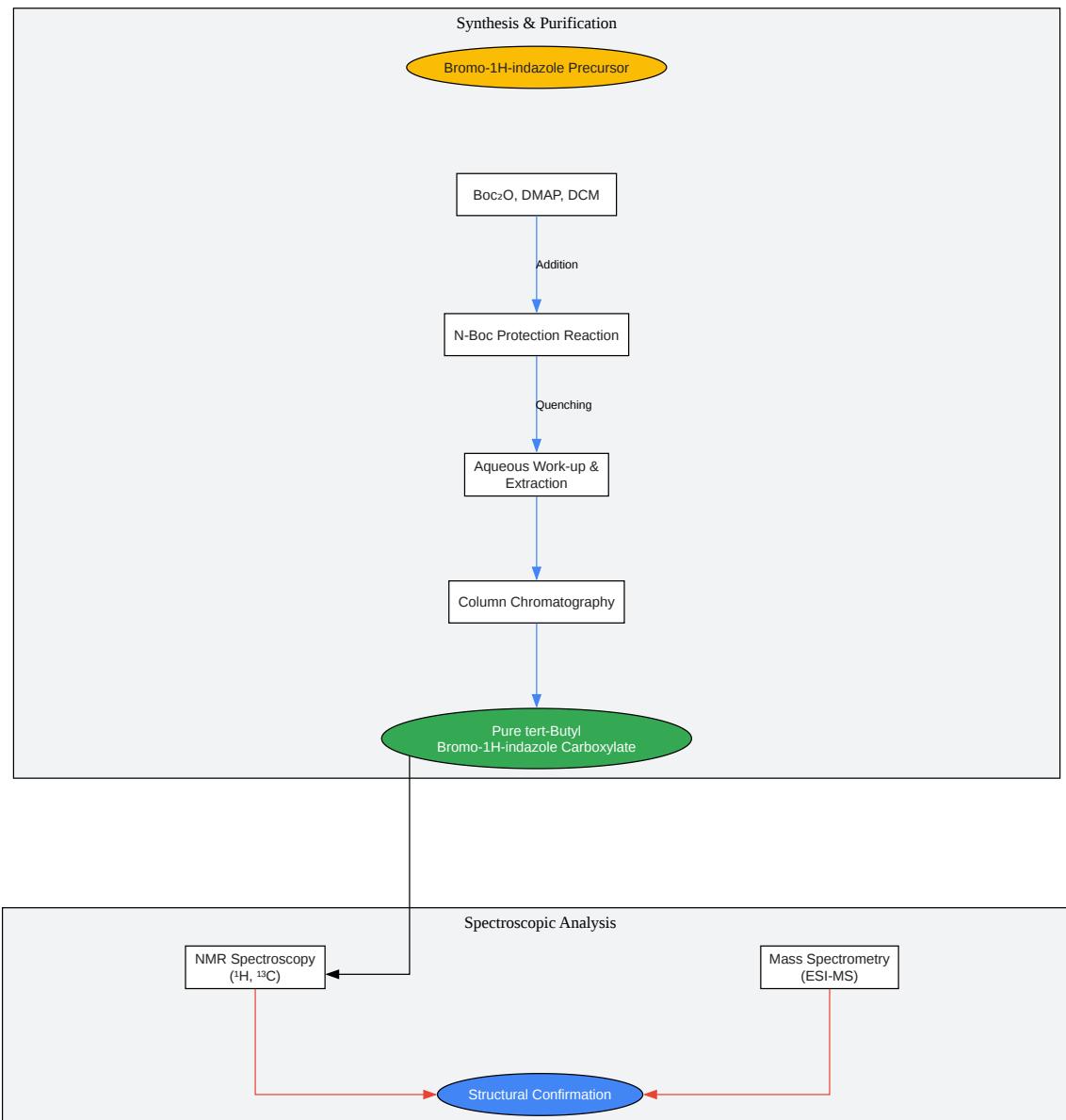
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (typically 300-500 MHz for  $^1\text{H}$ ). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

### Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution (e.g., 1-10  $\mu\text{g/mL}$ ) of the compound in a volatile solvent such as methanol or acetonitrile.
- Data Acquisition: Obtain the mass spectrum using techniques like Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition by accurate mass determination. The presence of a bromine atom will result in a characteristic  $\text{M}/\text{M}+2$  isotopic pattern with an approximate 1:1 ratio.

## Synthetic and Analytical Workflow

The general workflow for producing and characterizing a substituted indazole, from synthesis to final analysis, is a critical process for ensuring the quality and identity of the material for further research.



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Caption: General workflow for the synthesis and analysis of indazole intermediates.

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## References

- 1. tert-Butyl 4-bromo-1H-indazole-1-carboxylate | C12H13BrN2O2 | CID 37819147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-bromo-1H-indazole-5-carboxylate | CymitQuimica [cymitquimica.com]
- 3. tert-Butyl 7-bromo-1H-indazole-1-carboxylate | CymitQuimica [cymitquimica.com]
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